molecular formula C10H10N2S B560687 1-Propanethione, 1-(1H-benzimidazol-2-yl)- CAS No. 101872-10-0

1-Propanethione, 1-(1H-benzimidazol-2-yl)-

Cat. No.: B560687
CAS No.: 101872-10-0
M. Wt: 190.264
InChI Key: XQMHFXFGVDSBPF-UHFFFAOYSA-N
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Description

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of benzimidazole derivatives and contains a thione functional group. The compound’s structure includes a benzimidazole ring fused with a propanethione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes exist for the preparation of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- . One common method involves the condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various hydroxyl- or methoxy-benzaldehydes. The reaction typically occurs in ethanol as a solvent, resulting in the formation of the target compound.

Industrial Production Methods: While there isn’t widespread industrial production of this specific compound, research laboratories and pharmaceutical companies may synthesize it for further study.

Chemical Reactions Analysis

Types of Reactions:

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: can undergo various chemical reactions, including:

    Condensation reactions: As mentioned earlier, it forms through a condensation reaction between benzimidazole hydrazine and aldehydes.

    Substitution reactions: The compound may participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include aldehydes (such as benzaldehydes) and hydrazine derivatives. Reaction conditions vary depending on the specific transformation being carried out.

Major Products: The major products formed from reactions involving 1-Propanethione, 1-(1H-benzimidazol-2-yl)- depend on the specific reaction conditions. These products may include substituted benzimidazole derivatives or other related compounds.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which 1-Propanethione, 1-(1H-benzimidazol-2-yl)- exerts its effects remains an active area of investigation. Researchers explore its interactions with molecular targets and pathways to understand its biological activity better.

Comparison with Similar Compounds

This compound belongs to the class of benzimidazole derivatives. Its uniqueness lies in the combination of the propanethione moiety with the benzimidazole ring. Similar compounds include other benzimidazole derivatives with different substituents or functional groups .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)propane-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMHFXFGVDSBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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